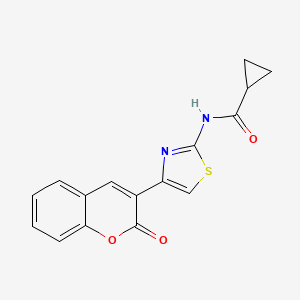

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c19-14(9-5-6-9)18-16-17-12(8-22-16)11-7-10-3-1-2-4-13(10)21-15(11)20/h1-4,7-9H,5-6H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWPZKMGYFIITA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclopropanecarboxamide typically involves the following steps:

Formation of the Chromenyl Thiazole Intermediate: The chromenyl thiazole intermediate can be synthesized by reacting 3-acetylcoumarin with thiosemicarbazide under acidic conditions to form the thiazole ring.

Cyclopropanecarboxamide Formation: The intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:

Medicinal Chemistry: The compound has shown potential as an antioxidant and cytotoxic agent, making it a candidate for cancer research.

Biological Studies: It has been evaluated for its antimicrobial and antifungal activities.

Chemical Research: The compound is used in the synthesis of combinatorial libraries for drug discovery.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclopropanecarboxamide involves its interaction with cellular targets:

Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative damage.

Cytotoxic Activity: It induces apoptosis in cancer cells by interacting with specific molecular pathways.

Comparison with Similar Compounds

Tables of Key Data

Table 1: Comparative Yields and Activities of Selected Analogs

Table 2: Spectroscopic Data for Representative Compounds

Biological Activity

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclopropanecarboxamide is a compound of increasing interest in medicinal chemistry, particularly due to its structural components that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a coumarin moiety linked to a thiazole ring and a cyclopropanecarboxamide group. Its molecular formula is , with a molecular weight of approximately 364.41 g/mol. The presence of these functional groups is associated with various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit several biological activities:

-

Anticancer Activity :

- Studies have shown that coumarin derivatives can inhibit the proliferation of cancer cell lines. For instance, related coumarin compounds demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 0.47 μM to 16.1 μM .

- The compound is hypothesized to induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic markers and cell cycle arrest mechanisms.

-

Anti-inflammatory Properties :

- Derivatives of coumarin have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Some studies report selective inhibition of COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

-

Antimicrobial Activity :

- Various thiazole-containing compounds have shown promising antimicrobial activity against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Intramolecular Hydrogen Bonding : The compound exhibits weak intramolecular hydrogen bonding which may influence its binding affinity to biological targets .

- Enzyme Inhibition : Similar compounds have been reported to act as inhibitors of key enzymes involved in cancer progression and inflammation, such as COX enzymes and acetylcholinesterase (AChE), highlighting their potential therapeutic applications .

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of coumarin derivatives for their biological activities:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Coumarin derivative | Anticancer | 0.47 μM (MCF-7 cells) | |

| Phenylcarbamate derivative | AChE inhibitor | 13.5 nM | |

| Coumarin-thiazole hybrid | COX inhibition | Selective towards COX-2 |

These findings suggest that modifications in the structure can significantly enhance the biological efficacy of these compounds.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclopropanecarboxamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiazole core via condensation of cyclopropanecarboxamide with a brominated coumarin intermediate under basic conditions (e.g., triethylamine in chloroform) .

- Step 2: Coupling reactions using chloroacetyl chloride or aryl amines to introduce substituents. Key parameters include reflux temperatures (70–100°C), reaction times (12–14 hours), and stoichiometric control of reagents .

- Optimization: Use of coupling agents (e.g., EDC/DCC) and polar aprotic solvents (e.g., DMF) improves yields (up to 89% reported). Reaction monitoring via TLC and intermediate purification by column chromatography ensures purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- 1H-NMR and 13C-NMR: Identify proton environments (e.g., thiazole NH at δ 11.23–12.86 ppm, coumarin C4-H at δ 8.12 ppm) and carbon backbone .

- IR Spectroscopy: Detect functional groups (amide C=O stretch at ~1715 cm⁻¹, coumarin lactone at ~1604 cm⁻¹) .

- Mass Spectrometry (ESI): Confirm molecular weight (e.g., [M+H]+ peaks at m/z 378–468) .

- Elemental Analysis: Validate stoichiometry (e.g., C19H13N3O5S) .

Q. What preliminary assays are suitable for evaluating its biological activity?

Methodological Answer:

- α-Glucosidase Inhibition: In vitro assays using acarbose as a positive control, measuring IC50 values via spectrophotometric monitoring of p-nitrophenol release .

- Antimicrobial Screening: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 .

Advanced Research Questions

Q. How do structural modifications at the thiazole and coumarin moieties influence bioactivity?

Methodological Answer:

- Substituent Effects:

- SAR Studies: Combine molecular docking (AutoDock Vina) with in vitro assays to correlate substituent positioning (e.g., para vs. meta) with activity .

Q. Table 1: Key SAR Findings

| Substituent (R) | Biological Activity (IC50) | Key Interaction |

|---|---|---|

| 4-Bromophenyl | 1.10 µM (α-glucosidase) | Hydrophobic pocket binding |

| 3-Methoxyphenyl | 2.45 µM (α-glucosidase) | H-bond with Asp349 |

| 2,4-Dichlorophenyl | 1.32 µM (α-glucosidase) | Halogen bonding |

Q. What computational strategies predict binding interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use Schrödinger Suite or AutoDock to model ligand-enzyme complexes (e.g., α-glucosidase PDB: 2ZE0). Focus on binding poses and interaction energies (e.g., coumarin-thiazole core in hydrophobic pocket) .

- Molecular Dynamics (MD): Simulate 100 ns trajectories in GROMACS to assess complex stability (RMSD < 2.0 Å). Analyze hydrogen bonds (e.g., between amide NH and Asp214) and solvent-accessible surface areas .

Q. How can crystallographic data resolve the compound’s 3D structure and hydrogen-bonding networks?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (solvent: DMSO/EtOH). Use SHELXL for refinement, identifying H-bond motifs (e.g., C—H⋯O) and π-π stacking (coumarin-thiazole distance: 3.5–4.0 Å) .

- Graph Set Analysis: Classify H-bond patterns (e.g., R₂²(8) motifs) to predict supramolecular assembly and stability .

Methodological Challenges and Solutions

Q. How can scaling up synthesis maintain purity while avoiding side reactions?

Methodological Answer:

- Continuous Flow Reactors: Optimize temperature (70°C) and residence time (30 min) to minimize byproducts (e.g., dimerization) .

- Purification: Use preparative HPLC (C18 column, acetonitrile/water gradient) for >95% purity. Monitor with LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.